molecular formula C20H16N2O5S B11665057 methyl 4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate

methyl 4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate

Cat. No.: B11665057
M. Wt: 396.4 g/mol
InChI Key: YJTLEJCPPKCEQB-LFIBNONCSA-N
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Description

Methyl 4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of aromatic rings, methoxy groups, and a pyrimidine core, making it a subject of interest for chemists and researchers.

Chemical Reactions Analysis

Methyl 4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Scientific Research Applications

Methyl 4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H16N2O5S

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 4-[(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]benzoate

InChI

InChI=1S/C20H16N2O5S/c1-26-15-9-7-14(8-10-15)22-18(24)16(17(23)21-20(22)28)11-12-3-5-13(6-4-12)19(25)27-2/h3-11H,1-2H3,(H,21,23,28)/b16-11+

InChI Key

YJTLEJCPPKCEQB-LFIBNONCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/C(=O)NC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)C(=O)NC2=S

Origin of Product

United States

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